molecular formula C20H19ClN2O B15209201 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde CAS No. 88456-04-6

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde

Cat. No.: B15209201
CAS No.: 88456-04-6
M. Wt: 338.8 g/mol
InChI Key: FLBPWYFAWBGCPQ-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carboxylic acid.

    Reduction: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with similar biological activities.

    Isoquinoline: The parent compound of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde.

    Chloroquinoline: A derivative of quinoline with a chlorine substituent.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88456-04-6

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

3-chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde

InChI

InChI=1S/C20H19ClN2O/c1-3-23(4-2)15-11-9-14(10-12-15)19-17-8-6-5-7-16(17)18(13-24)20(21)22-19/h5-13H,3-4H2,1-2H3

InChI Key

FLBPWYFAWBGCPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C=O)Cl

Origin of Product

United States

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